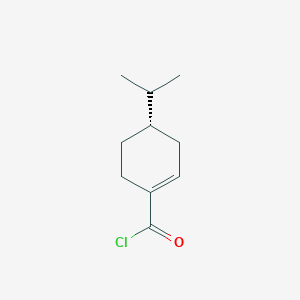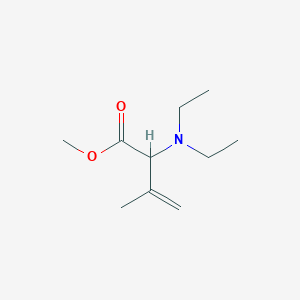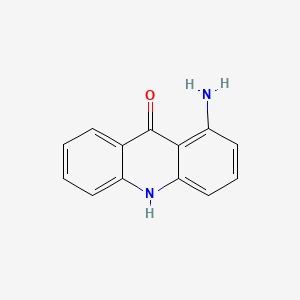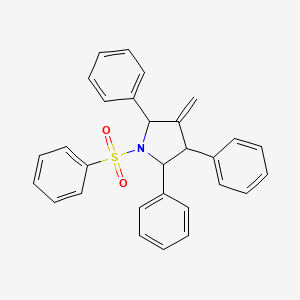
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the reaction of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Remove the solvent under reduced pressure to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Diols: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules and drug candidates.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid: The precursor in the synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride.
Cyclohex-1-ene-1-carbonyl chloride: Lacks the propan-2-yl group, leading to different reactivity and applications.
(4S)-4-(Propan-2-yl)cyclohexanone: Contains a ketone group instead of a carbonyl chloride group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the combination of the cyclohexene ring, propan-2-yl group, and carbonyl chloride group
Eigenschaften
CAS-Nummer |
72233-48-8 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(4S)-4-propan-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
QTMYGJOOUQNOBQ-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=CC1)C(=O)Cl |
Kanonische SMILES |
CC(C)C1CCC(=CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)



![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)





![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
